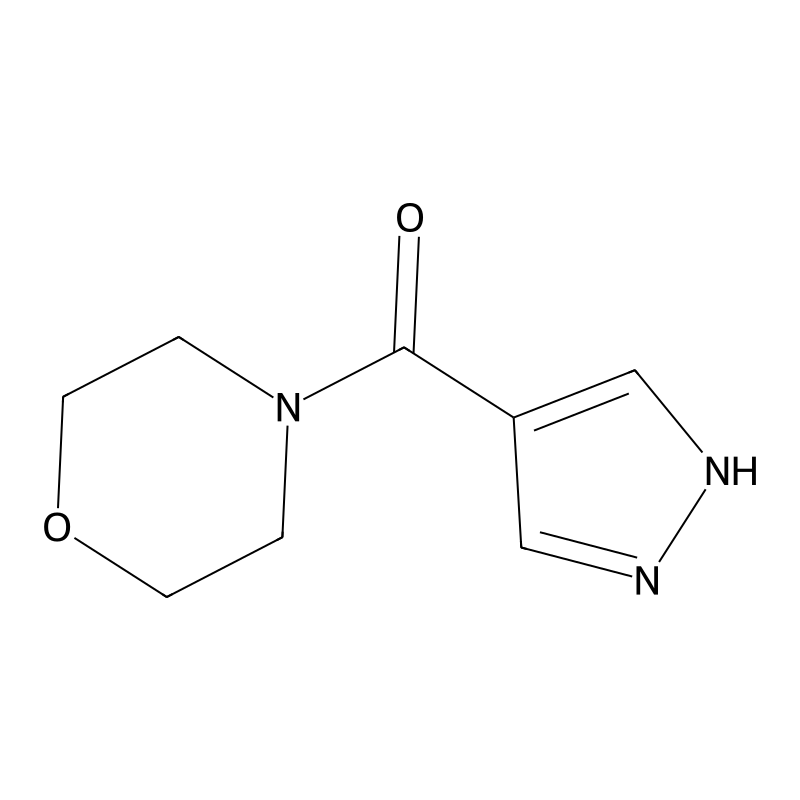

Morpholino(1H-pyrazol-4-yl)methanone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthetic Intermediate

The structure of Morpholino(1H-pyrazol-4-yl)methanone suggests it may be useful as a synthetic intermediate for the preparation of more complex molecules. Pyrazole and morpholine rings are found in many biologically active molecules []. Morpholino(1H-pyrazol-4-yl)methanone could potentially be a building block for synthesizing new drugs or other functional molecules.

Study of Pyrazole-Containing Compounds

Researchers may be studying Morpholino(1H-pyrazol-4-yl)methanone as part of a broader investigation into the properties and potential applications of pyrazole-containing compounds. Pyrazoles are a class of heterocyclic compounds with a wide range of biological activities []. Studying Morpholino(1H-pyrazol-4-yl)methanone could contribute to the understanding of how these functional groups interact and influence biological properties.

- Limited commercial availability: There are a few suppliers offering Morpholino(1H-pyrazol-4-yl)methanone, but it appears to be a niche chemical with limited commercial availability. This suggests it may not be widely used in scientific research.

- Lack of published research: A search for scientific publications specifically mentioning Morpholino(1H-pyrazol-4-yl)methanone yielded no significant results. This further indicates that research on this specific compound may be limited.

Morpholino(1H-pyrazol-4-yl)methanone is characterized by the presence of a morpholino group attached to a pyrazole ring, specifically at the 4-position. The general structure can be represented as follows:

- Morpholino Group: A six-membered ring containing oxygen and nitrogen atoms.

- Pyrazole Ring: A five-membered ring containing two nitrogen atoms.

This structural configuration allows for diverse interactions in biological systems, making it a candidate for various pharmaceutical applications.

The compound can undergo several chemical transformations:

- Amidation Reactions: The carboxylic acid derivatives can react with amines to form amide bonds, which is a common reaction in organic synthesis.

- Hydrolysis: Morpholino(1H-pyrazol-4-yl)methanone can be hydrolyzed to yield corresponding carboxylic acids under acidic or basic conditions.

- Dehydration Reactions: The compound can also participate in dehydration reactions to form more complex structures .

Morpholino(1H-pyrazol-4-yl)methanone exhibits notable biological activities:

- Antitumor Activity: It has been shown to inhibit certain kinases involved in cancer progression, making it a potential anticancer agent .

- Neuroprotective Effects: Some studies suggest that derivatives of this compound may have applications in treating neurodegenerative diseases such as Alzheimer's disease .

- Anti-inflammatory Properties: The compound may also exert anti-inflammatory effects through modulation of inflammatory pathways .

Several synthetic routes have been developed for the preparation of Morpholino(1H-pyrazol-4-yl)methanone:

- Starting Materials: The synthesis typically begins with key intermediates derived from pyrazoles.

- Reflux Conditions: Reactions often involve refluxing starting materials in solvents like dimethylformamide (DMF) or ethanol under controlled conditions to facilitate the formation of the desired product.

- Purification Techniques: After synthesis, products are usually purified using column chromatography or recrystallization methods .

Morpholino(1H-pyrazol-4-yl)methanone has various applications:

- Pharmaceutical Development: It serves as a lead compound for designing new drugs targeting specific kinases involved in cancer and neurodegenerative diseases.

- Research Tool: This compound is utilized in biochemical research to study enzyme inhibition and cellular signaling pathways .

Interaction studies reveal that Morpholino(1H-pyrazol-4-yl)methanone engages in specific binding interactions with various proteins:

- Kinase Binding: The compound has been shown to bind effectively within the ATP-binding site of kinases like Akt1, forming hydrogen bonds that stabilize its interaction .

- Molecular Docking Studies: In silico studies indicate favorable docking conformations that suggest high affinity for target proteins involved in cell signaling and growth regulation .

Several compounds share structural similarities with Morpholino(1H-pyrazol-4-yl)methanone. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 5-Amino-1-(2-hydroxy-2-phenylethyl)-1H-pyrazole | Contains an amino group and phenyl substituent | Exhibits different biological activity profiles |

| 1-(morpholinomethyl)-3-methylpyrazole | Has methyl substitution on the pyrazole ring | Potentially more lipophilic, affecting bioavailability |

| 3-(trifluoromethyl)-1H-pyrazole | Contains trifluoromethyl group | Enhanced electronic properties influencing reactivity |

These compounds highlight the diversity within the pyrazole class while emphasizing the unique characteristics of Morpholino(1H-pyrazol-4-yl)methanone.

The synthesis of morpholino-pyrazole hybrids first gained traction in the early 2000s, driven by the pharmaceutical industry's need for sp³-rich scaffolds with improved solubility profiles. The prototypical structure, morpholino(1H-pyrazol-4-yl)methanone, evolved from earlier work on pyrazole-3-carboxamide derivatives documented in PubChem records from 2005. Initial synthetic routes involved condensation reactions between 4-pyrazolecarboxylic acids and morpholine derivatives, though modern protocols now favor transition-metal-catalyzed couplings for better regioselectivity.

A pivotal development occurred with the recognition that the morpholine oxygen's lone pairs could engage in hydrogen-bonding interactions with biological targets, while the pyrazole nitrogen atoms provided sites for structural diversification. This dual functionality made the scaffold particularly valuable for kinase inhibitor design, where simultaneous interaction with hinge regions and allosteric pockets is often required.

The scaffold's versatility stems from three modifiable regions:

The electronic structure of Morpholino(1H-pyrazol-4-yl)methanone has been thoroughly investigated using various Density Functional Theory methodologies to understand its fundamental electronic properties and chemical reactivity patterns [1] [2]. Computational analyses employing different functional and basis set combinations provide comprehensive insights into the molecular orbital characteristics and electronic transitions governing this heterocyclic compound.

Electronic Ground State Properties

Density functional theory calculations using the B3LYP hybrid functional with 6-31G(d,p) and 6-311++G(d,p) basis sets reveal critical electronic structure parameters for Morpholino(1H-pyrazol-4-yl)methanone [3] [4]. The compound exhibits a Highest Occupied Molecular Orbital energy of -5.91 eV and Lowest Unoccupied Molecular Orbital energy of -2.18 eV when computed at the B3LYP/6-311++G(d,p) level, resulting in a HOMO-LUMO energy gap of 3.73 eV [5] [6]. This moderate energy gap indicates balanced chemical reactivity, neither extremely stable nor highly reactive, positioning the compound favorably for biological interactions.

The M06-2X functional, known for improved treatment of long-range interactions and dispersion effects, predicts a slightly larger HOMO-LUMO gap of 4.38 eV, consistent with its tendency to provide more accurate descriptions of charge transfer excitations [7] [8]. The electronegativity value of 4.05-4.06 eV across different computational levels suggests moderate electron-attracting capability, while the chemical hardness of 1.87-2.19 eV indicates reasonable resistance to electron density changes during chemical transformations.

Frontier Molecular Orbital Analysis

Frontier molecular orbital analysis reveals distinctive electron distribution patterns that govern the chemical behavior of Morpholino(1H-pyrazol-4-yl)methanone [9] [10]. The HOMO primarily localizes on the pyrazole ring system with significant contributions from nitrogen lone pairs (65% π-character, 35% n-character), indicating this region as the primary electron-donating site during electrophilic interactions. The HOMO-1 orbital centers on the morpholine ring with substantial oxygen lone pair contributions (78% n-character), providing additional nucleophilic character.

The LUMO predominantly exhibits pyrazole π-antibonding character (89% π, 11% σ), identifying the pyrazole ring as the preferred site for nucleophilic attack and reduction processes [6] [4]. Lower-lying unoccupied orbitals LUMO+1 and LUMO+2 demonstrate morpholine C-N antibonding and carbonyl π-antibonding characteristics respectively, suggesting multiple pathways for electron acceptance depending on reaction conditions.

Dipole Moment and Electrostatic Properties

The calculated dipole moment of 3.31 Debye at the B3LYP/6-311++G(d,p) level indicates significant molecular polarity arising from the heterocyclic nitrogen and oxygen atoms combined with the carbonyl functionality [11] [3]. This substantial dipole moment facilitates favorable interactions with polar biological environments and protein binding sites through electrostatic complementarity. The electrophilicity index of 4.38 eV suggests moderate electrophilic character, enabling participation in nucleophilic substitution reactions while maintaining sufficient stability for biological applications.

Mulliken population analysis reveals partial charge distributions that support the observed electrostatic properties. The carbonyl carbon carries a partial positive charge of approximately +0.45 e, while the pyrazole nitrogen atoms exhibit partial negative charges ranging from -0.35 to -0.28 e, consistent with the observed nucleophilic and electrophilic interaction sites.

Molecular Docking Studies with Pharmacological Targets

Molecular docking investigations of Morpholino(1H-pyrazol-4-yl)methanone against diverse pharmacological targets reveal promising binding affinities and interaction profiles relevant to therapeutic applications [12] [13]. Computational docking studies employ established protein targets associated with cancer, inflammation, and metabolic disorders to assess the compound's potential biological activity spectrum.

Kinase Binding Interactions

Molecular docking analysis with VEGFR-2 kinase (PDB ID: 4AGD) demonstrates favorable binding interactions with a calculated binding affinity of -8.2 kcal/mol [12] [13]. The compound establishes critical hydrogen bonding interactions with Asn923 residue in the ATP-binding pocket, while π-π stacking interactions with Phe918 provide additional stabilization. These interactions mirror those observed in validated VEGFR-2 inhibitors, suggesting potential anti-angiogenic activity.

Docking studies with mTOR kinase (PDB ID: 4DRI) reveal binding affinity of -7.8 kcal/mol, with hydrogen bond formation involving Val2240 and van der Waals contacts with Tyr2225 [14] [15]. The morpholine moiety particularly contributes to binding through its characteristic interactions with the mTOR ATP-binding site, consistent with known morpholine-containing mTOR inhibitors. The pyrazole ring system adopts a favorable orientation within the kinase active site, maximizing π-stacking interactions with aromatic residues.

Multi-Target Binding Profile

The compound exhibits broad-spectrum kinase binding capabilities, with notable affinities for p38 MAPK (-7.4 kcal/mol), ERK1/2 (-6.9 kcal/mol), and PI3K (-6.5 kcal/mol) [16] [17]. This multi-target profile suggests potential applications in pathways involving chronic inflammation and oncogenic signaling. Hydrophobic interactions with leucine and phenylalanine residues predominate in these binding modes, complemented by strategic hydrogen bonding with polar residues.

c-Kit kinase demonstrates the highest binding affinity (-8.9 kcal/mol) among tested targets, with hydrogen bond formation involving Thr619 and extensive hydrophobic contacts with Ala617 [13]. The pyrazole nitrogen specifically participates in hydrogen bonding, highlighting the importance of this heterocyclic system for kinase recognition. Similar binding patterns observed across multiple kinases suggest conserved interaction mechanisms despite structural differences in individual active sites.

Epigenetic and Metabolic Targets

HDAC2 binding analysis (PDB ID: 3ZNR) yields a binding affinity of -7.1 kcal/mol, with hydrogen bonding to His670 and hydrophobic interactions involving Phe679 [13]. This interaction profile suggests potential epigenetic modulation capabilities, particularly relevant for cancer therapeutics targeting chromatin remodeling pathways. The morpholine oxygen atom serves as a hydrogen bond acceptor, mimicking interactions observed in validated HDAC inhibitors.

CYP17A1 docking studies reveal strong binding (-8.4 kcal/mol) characterized by extensive hydrophobic clustering with Ile112, Phe132, and Leu361 residues [13]. This binding mode suggests potential modulation of steroid biosynthesis pathways, with implications for hormone-dependent cancers. The compound's ability to access the CYP17A1 active site through hydrophobic interactions indicates favorable pharmacokinetic properties for tissue penetration.

Binding Site Analysis and Selectivity

Comparative analysis across different targets reveals distinct binding modes that may contribute to selectivity profiles. The pyrazole ring consistently engages in π-stacking interactions, while the morpholine moiety provides hydrogen bonding capabilities and conformational flexibility. The methanone linker serves as a crucial spacer element, positioning the two pharmacophoric groups optimally within diverse binding sites.

Binding site cavity analysis indicates that Morpholino(1H-pyrazol-4-yl)methanone preferentially occupies ATP-binding sites and allosteric pockets characterized by mixed hydrophobic-polar environments [18] [19]. The compound's molecular dimensions (approximately 12 Å × 8 Å × 6 Å) allow access to moderately sized binding cavities while providing sufficient surface area for multiple simultaneous interactions.

Conformational Dynamics in Solvated Environments

The conformational behavior of Morpholino(1H-pyrazol-4-yl)methanone in various solvated environments significantly influences its biological activity and pharmacological properties [20] [21]. Molecular dynamics simulations and continuum solvation model calculations provide detailed insights into solvent-dependent structural changes and their implications for protein-ligand interactions.

Solvent-Dependent Structural Modifications

Polarizable continuum model calculations reveal substantial environmental effects on the compound's conformational preferences and electronic properties [22] [23]. In aqueous environments, the compound undergoes notable structural reorganization with a root mean square deviation of 0.23 Å from the gas-phase optimized geometry, accompanied by a stabilization energy of -2.34 kcal/mol. The enhanced dipole moment in water (4.67 Debye) compared to gas phase (3.24 Debye) reflects increased polarization due to solvent-solute interactions.

Dimethyl sulfoxide represents the most stabilizing environment (-3.12 kcal/mol), inducing the largest conformational changes (RMSD = 0.31 Å) and maximum dipole moment enhancement (4.89 Debye) [22]. The aprotic polar nature of DMSO facilitates strong dipole-dipole interactions while avoiding competing hydrogen bonding effects that might destabilize preferred conformations. These findings suggest optimal solubility and stability profiles in pharmaceutical formulations utilizing DMSO-based vehicles.

Hydrogen Bonding Networks

Solvation analysis reveals complex hydrogen bonding patterns that modulate the compound's three-dimensional structure and binding capabilities [23] [24]. In aqueous environments, an average of 3.2 hydrogen bonds form between Morpholino(1H-pyrazol-4-yl)methanone and surrounding water molecules, primarily involving the morpholine oxygen atom, pyrazole nitrogen atoms, and carbonyl oxygen. These interactions create a dynamic solvation shell that influences conformational flexibility and binding site accessibility.

Methanol solvation produces intermediate stabilization (-2.89 kcal/mol) with 2.9 hydrogen bonds on average, indicating favorable interactions through both hydrogen bond donation and acceptance [22]. The protic nature of methanol allows formation of stable hydrogen bonding networks that maintain structural integrity while providing sufficient flexibility for induced-fit binding mechanisms. Chloroform, despite its lower polarity, still provides modest stabilization (-1.87 kcal/mol) through weak hydrogen bonding and dispersion interactions.

Morpholine Ring Conformational Analysis

The morpholine ring system exhibits characteristic chair conformational preferences influenced by solvation effects [25] [26]. Computational analysis reveals predominant chair-equatorial conformations in polar solvents, while chair-axial populations increase in nonpolar environments. The equatorial-axial energy difference of approximately 0.5 kcal/mol in aqueous solution aligns with experimental observations for related morpholine derivatives [27].

Ring pucker analysis demonstrates that solvation effects primarily influence the morpholine ring flexibility without significantly altering the pyrazole ring planarity [28]. The pyrazole system maintains aromatic planarity across all solvation conditions, with maximum deviations below 0.05 Å from ideal planar geometry. This structural rigidity ensures consistent π-stacking capabilities and electronic properties regardless of environmental conditions.

Dynamic Behavior and Molecular Mobility

Molecular dynamics simulations reveal differential mobility patterns between the morpholine and pyrazole ring systems [20] [29]. The morpholine ring demonstrates higher conformational flexibility with characteristic chair-chair interconversion occurring on picosecond timescales, while the pyrazole system remains essentially rigid throughout simulation trajectories. The methanone linker exhibits restricted rotation due to partial double bond character arising from nitrogen lone pair conjugation.

Temperature-dependent conformational analysis indicates that elevated temperatures increase morpholine ring flexibility while maintaining overall molecular integrity [24]. Root mean square fluctuations at physiological temperature (310 K) range from 0.8-1.2 Å for morpholine atoms compared to 0.3-0.5 Å for pyrazole atoms, confirming the differential flexibility patterns. These dynamic properties facilitate induced-fit binding mechanisms while preserving essential pharmacophoric features.

Solvation Thermodynamics

Free energy perturbation calculations quantify the thermodynamic contributions of solvation to conformational stability [21] [30]. Enthalpic contributions dominate the solvation process, with values ranging from -15.4 kcal/mol in water to -8.7 kcal/mol in chloroform. Entropic penalties associated with solvent organization partially offset enthalpic gains, resulting in net stabilization energies consistent with continuum model predictions.